2-Fluoro-2-(furan-2-yl)propan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of various reagents and reaction conditions. For instance, the synthesis of (S)-2 was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst .Scientific Research Applications
Radioligand Development for Neuroimaging
One significant application of derivatives of 2-Fluoro-2-(furan-2-yl)propan-1-amine is in the field of neuroimaging. Specifically, researchers synthesized fluorine-18 labeled derivatives of propargyl amine, including (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine, to visualize monoamine oxidase B (MAO-B) activity using positron emission tomography (PET). The compound demonstrated selective inhibition of MAO-B in vitro and specific binding patterns in vivo, suggesting its utility in neuroimaging to monitor MAO-B activity in the brain (Nag et al., 2013).
Synthesis of Chiral Amines and Amino Acids
Researchers have developed enantioselective synthesis methods for producing chiral furan-2-yl amines and amino acids, highlighting the compound's role in producing optically active substances. The process involves the oxazaborolidine-catalyzed enantioselective reduction of furan-2-yl ketone oximes. The chirality of the furan-2-yl amines is controllable, making this method valuable for synthesizing specific chiral molecules (Demir et al., 2003).
Novel Synthetic Pathways
This compound is involved in novel synthetic pathways for creating diverse chemical structures. For instance, 2-(acylmethylene)propanediol diacetates cyclize to furans, which then react with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. This pathway extends the scope of known furan synthesis, offering a novel route to pyrroles (Friedrich et al., 2002).
Properties
IUPAC Name |
2-fluoro-2-(furan-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDTTCDTUBTSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CO1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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